molecular formula C12H12O4 B13173414 methyl 5-methoxy-2H-chromene-8-carboxylate CAS No. 1221723-14-3

methyl 5-methoxy-2H-chromene-8-carboxylate

Cat. No.: B13173414
CAS No.: 1221723-14-3
M. Wt: 220.22 g/mol
InChI Key: QJLHSHUYUUHFRU-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2H-chromene-8-carboxylate: is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its chromene core structure, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-2H-chromene-8-carboxylate typically involves cyclization reactions that form the benzopyran ring. One common method includes the use of cyclization reactions involving appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Methyl 5-methoxy-2H-chromene-8-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methoxy-2H-chromene-8-carboxylate is unique due to its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-methoxy-2H-chromene-8-carboxylate is a member of the chromene class of compounds, which are known for their diverse biological activities. This article will explore the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Overview of Chromenes

Chromenes are bicyclic oxygen-containing heterocycles that exhibit a range of biological activities. Their structural diversity allows for various substitutions that can enhance specific biological effects. This compound is notable for its unique substitution pattern, which may contribute to its distinct chemical and biological properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluating the antibacterial properties of related chromene derivatives found that certain compounds exhibited potent effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, with some derivatives showing robust antibacterial effects comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundPathogenMIC (µg/mL)
This compoundE. coliTBD
Methyl 8bS. aureusTBD
SulfisoxazoleE. coli32
GentamicinS. aureus16

Anticancer Properties

Research has shown that this compound may possess anticancer properties. A study on structurally similar chromenes indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism of action often involves the modulation of key signaling pathways associated with cancer growth .

Case Study: Cytotoxicity Assessment

In a cytotoxicity study, this compound was tested against various cancer cell lines. The results indicated that this compound could significantly inhibit the growth of colorectal cancer cells, with IC50 values suggesting selective toxicity towards malignant cells over normal cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HCT116TBD
Caco-2TBD
Normal Intestinal Epithelial Cells>50

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that compounds within the chromene family can scavenge free radicals and enhance cellular antioxidant defenses .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
  • Antioxidant Mechanism : The compound likely enhances the expression of endogenous antioxidant enzymes or directly scavenges reactive oxygen species (ROS).

Properties

CAS No.

1221723-14-3

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-methoxy-2H-chromene-8-carboxylate

InChI

InChI=1S/C12H12O4/c1-14-10-6-5-9(12(13)15-2)11-8(10)4-3-7-16-11/h3-6H,7H2,1-2H3

InChI Key

QJLHSHUYUUHFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CCOC2=C(C=C1)C(=O)OC

Origin of Product

United States

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